Cas no 3070-86-8 (Bis(p-acetylaminophenyl) Ether)

Bis(p-acetylaminophenyl) Ether structure
3070-86-8 structure
Product Name:Bis(p-acetylaminophenyl) Ether
CAS No:3070-86-8
MF:C16H16N2O3
MW:284.309844017029
MDL:MFCD00050458
CID:307625
PubChem ID:95125
Update Time:2025-04-19

Bis(p-acetylaminophenyl) Ether Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N,N'-(oxydi-4,1-phenylene)bis- (9CI)
    • Bis(p-acetylaminophenyl) Ether
    • N,N-(OXYDI-4,1-PHENYLENE)BISACETAMIDE
    • N-[4-(4-acetamidophenoxy)phenyl]acetamide
    • 4,4'-diacetamidodiphenyl ether
    • 4,4'-diacetamido-diphenyl ether
    • 4,4'-Oxybisacetanilide
    • AG-F-01570
    • bis(4-acetylaminophenyl) ether
    • bis-(4-acetylamino-phenyl)-ether
    • CCRIS 5690
    • N,N'-(Oxydi-4,1-phenylene)bisacetamide
    • n,n'-(oxydibenzene-4,1-diyl)diacetamide
    • N,N'-Diacetyl-4,4'-diaminodiphenyl ether
    • N-[4-(4-acetylaminophenoxy)phenyl]acetamide
    • Acetanilide,4',4'''-oxybis- (6CI,7CI,8CI)
    • 4,4'-Bis(acetylamino)diphenyl ether
    • 4,4'-Oxybis[acetanilide]
    • 4',4'''-Oxybisacetanilide
    • NSC 19584
    • Acetanilide,4'''-oxybis-
    • N,N'-(OXYDI-4,1-PHENYLENE)BIS(ACETAMIDE)
    • UNII-LT12J9ECA9
    • 3070-86-8
    • NSC-19584
    • ACETAMINOPHEN IMPURITY N
    • Acetanilide, 4',4'''-oxybis-
    • CS-0111407
    • LT12J9ECA9
    • PARACETAMOL IMPURITY N [EP IMPURITY]
    • AKOS002347392
    • N-(4-(4-ACETYLAMINO-PHENOXY)-PHENYL)-ACETAMIDE
    • SCHEMBL6516221
    • Acetamide,N'-(oxydi-4,1-phenylene)bis-
    • NSC19584
    • Acetamide, N,N'-(oxydi-4,1-phenylene)bis-
    • DTXSID00184733
    • N,N-(OXYDI(4,1-PHENYLENE))DIACETAMIDE
    • Oprea1_347362
    • C16H16N2O3
    • 4,4'-Oxybis(acetanilide)
    • AS-64876
    • BUGCHAIWUSBYIZ-UHFFFAOYSA-N
    • N,N'-(Oxybis(4,1-phenylene))diacetamide
    • Paracetamol EP Impurity N
    • MFCD00050458
    • DB-264554
    • MDL: MFCD00050458
    • Inchi: 1S/C16H16N2O3/c1-11(19)17-13-3-7-15(8-4-13)21-16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)
    • InChI Key: BUGCHAIWUSBYIZ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)NC(C)=O)C1C=CC(=CC=1)NC(C)=O

Computed Properties

  • Exact Mass: 284.11618
  • Monoisotopic Mass: 284.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: nothing
  • Topological Polar Surface Area: 67.4A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 230-231 °C(lit.)
  • Boiling Point: 554.4±35.0 °C at 760 mmHg
  • Flash Point: 289.1±25.9 °C
  • Refractive Index: 1.637
  • PSA: 67.43
  • LogP: 3.54170
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

Bis(p-acetylaminophenyl) Ether Security Information

Bis(p-acetylaminophenyl) Ether Pricemore >>

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